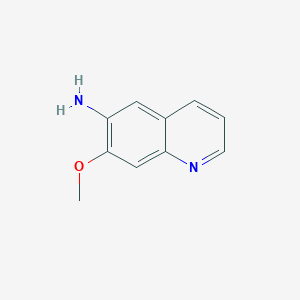
7-Methoxyquinolin-6-amine
Overview
Description
7-Methoxyquinolin-6-amine is a chemical compound with the molecular formula C10H10N2O. It is a derivative of quinoline, a heterocyclic aromatic organic compound.
Mechanism of Action
Target of Action
The primary target of 7-Methoxyquinolin-6-amine is the c-Met enzyme , a versatile receptor tyrosine kinase within the human kinome . This enzyme is activated by its specific natural ligand, hepatocyte growth factor (HGF), and plays a crucial role in various physiological processes, including embryogenesis and early development .
Mode of Action
This compound interacts with the c-Met enzyme, potentially inhibiting its activity .
Biochemical Pathways
The c-Met signaling pathway, which this compound targets, is involved in a wide array of cellular responses, including proliferation, survival, angiogenesis, wound healing, tissue regeneration, scattering, motility, invasion, and branching morphogenesis . By inhibiting the c-Met enzyme, this compound may disrupt these processes, potentially leading to the inhibition of tumor growth .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is permeable to the blood-brain barrier .
Result of Action
Given its potential role as a c-met inhibitor, it may lead to the disruption of various cellular processes, including cell proliferation and survival . This could potentially result in the inhibition of tumor growth .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment could affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other substances in the environment, such as proteins or lipids, could potentially interact with the compound and affect its action
Biochemical Analysis
Biochemical Properties
The biochemical properties of 7-Methoxyquinolin-6-amine are not fully understood yet. It is known that quinoline derivatives interact with various enzymes, proteins, and other biomolecules. The nature of these interactions can be complex and may involve binding interactions, enzyme inhibition or activation, and changes in gene expression .
Cellular Effects
Quinoline derivatives are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Studies on similar compounds often include observations of threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
It is likely that it interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is likely that it interacts with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It is possible that it has targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxyquinolin-6-amine typically involves the functionalization of quinoline derivatives. One common method is the nucleophilic substitution reaction where a methoxy group is introduced at the 7th position of quinoline, followed by the introduction of an amine group at the 6th position. This can be achieved through various synthetic routes, including:
Microwave-assisted synthesis: This method uses microwave irradiation to accelerate the reaction, providing a rapid and efficient synthesis route.
Catalyst-based synthesis: Utilizing recyclable catalysts such as clay or ionic liquids to promote the reaction under mild conditions.
Industrial Production Methods: Industrial production of this compound often involves large-scale batch processes. These processes are designed to maximize yield and purity while minimizing environmental impact. Techniques such as solvent-free reactions and the use of eco-friendly catalysts are commonly employed .
Chemical Reactions Analysis
Types of Reactions: 7-Methoxyquinolin-6-amine undergoes several types of chemical reactions, including:
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
7-Methoxyquinolin-6-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
8-Amino-6-Methoxyquinoline: This compound has similar structural features but differs in the position of the amine group.
Quinoline: The parent compound, which lacks the methoxy and amine groups, serves as a basis for many derivatives.
Uniqueness: 7-Methoxyquinolin-6-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
7-methoxyquinolin-6-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-13-10-6-9-7(5-8(10)11)3-2-4-12-9/h2-6H,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVOZCEBWUBXHQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C=CC=NC2=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2E)-3-acetyl-2-[(dimethylamino)methylidene]-4-[(4-methylphenyl)sulfanyl]-2,5-dihydro-1lambda6-thiophene-1,1-dione](/img/structure/B2425368.png)
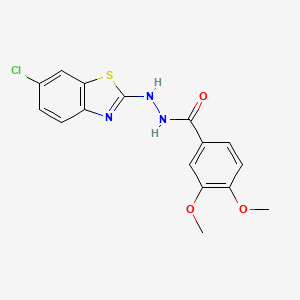
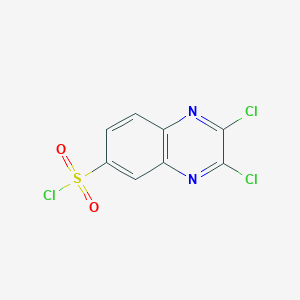
![N-(2-chlorophenyl)-2-{6,7-dimethoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide](/img/structure/B2425372.png)

![7-(4-((2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2425375.png)
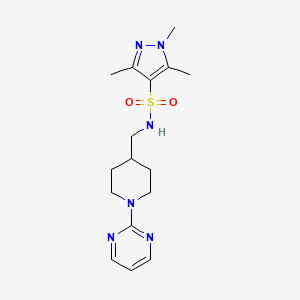
![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2425380.png)

![Methyl 4-((3-(dimethylamino)propyl)(4-methylbenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2425383.png)
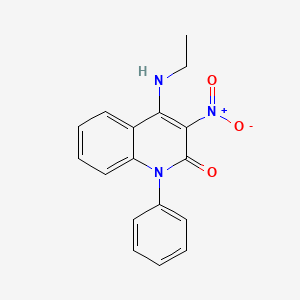

![2-amino-N-[(phenylcarbamothioyl)amino]benzamide](/img/structure/B2425389.png)
![(5E)-3-(3-chlorophenyl)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2425390.png)
